

synthesis of 2-Bromo-N-isopropylacetamide from bromoacetyl bromide

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Compound of Interest

Compound Name: **2-Bromo-N-isopropylacetamide**

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An In-Depth Technical Guide to the Synthesis of **2-Bromo-N-isopropylacetamide** from Bromoacetyl Bromide

Introduction

2-Bromo-N-isopropylacetamide is a valuable chemical intermediate, notably utilized in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) such as Belumosudil.^{[1][2]} Its structure, featuring a reactive bromine atom, makes it a versatile precursor for nucleophilic substitution reactions.^[2] This guide provides a comprehensive, in-depth exploration of its synthesis via the N-acylation of isopropylamine with bromoacetyl bromide. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, safety imperatives, and rationale behind each experimental choice to ensure a reproducible and optimized synthesis.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction.^{[3][4]} In this process, the primary amine, isopropylamine, acts as a nucleophile. The nitrogen atom, with its lone pair of electrons, attacks the highly electrophilic carbonyl carbon of the acyl halide, bromoacetyl bromide.^{[5][6]} This is followed by the elimination of a bromide ion and a proton from the nitrogen, resulting in the formation of the stable amide product, **2-Bromo-N-isopropylacetamide**, and hydrogen bromide (HBr) as a byproduct.^[7]

Reagent Overview and Critical Safety Considerations

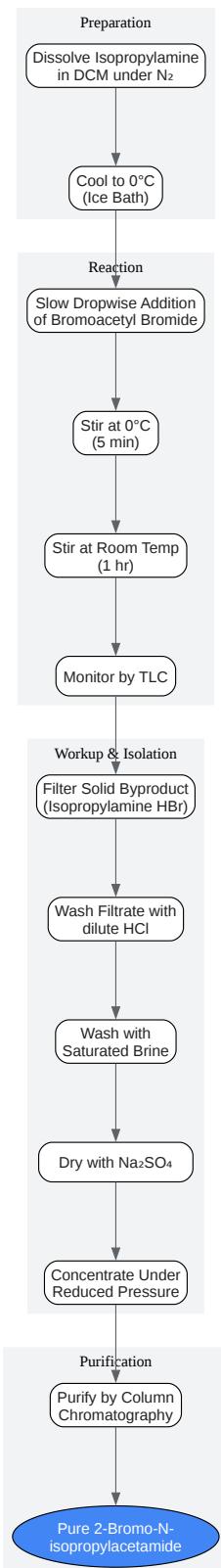
A thorough understanding of the reagents is paramount for a safe and successful synthesis. The hazardous nature of the starting materials necessitates strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent	Formula	MW (g/mol)	Key Properties	Critical Safety Precautions
Bromoacetyl Bromide	<chem>C2H2Br2O</chem>	201.85	Colorless to yellow liquid, pungent odor, lachrymator.[8][9]	Highly Corrosive & Water-Reactive. Causes severe skin burns and eye damage.[10] [11] Reacts violently with water, alcohols, and bases.[8][12] Store refrigerated (below 4°C) in a dry environment. [8] PPE: Chemical safety goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.[8][10][13]
Isopropylamine	<chem>C3H9N</chem>	59.11	Extremely flammable liquid and vapor.[14] [15] Corrosive.	Highly Flammable. Keep away from heat, sparks, and open flames.[16] [17] Causes severe skin burns, eye damage, and

				respiratory irritation.[14][18] Ensure adequate ventilation.
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Volatile solvent, effective at dissolving both reactants.[19]	Handle in a well- ventilated fume hood. Avoid inhalation and skin contact.
2-Bromo-N- isopropylacetami- de	C ₅ H ₁₀ BrNO	180.04	White solid.[1] Melting Point: 63-64°C.[20]	While product hazards are less severe than reactants, standard laboratory handling procedures should be followed. Avoid inhalation of dust and skin contact. [21]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

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Caption: High-level workflow for the synthesis of **2-Bromo-N-isopropylacetamide**.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[\[1\]](#)[\[22\]](#)

1. Reaction Setup:

- To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (5 mL).
- Add isopropylamine (1.2 mmol).
- Seal the flask and establish an inert nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly water-sensitive bromoacetyl bromide.[\[2\]](#)[\[19\]](#)
- Cool the flask in an ice bath with stirring.

2. Reaction Execution:

- Slowly add bromoacetyl bromide (1.0 mmol) dropwise to the cooled, stirring solution over approximately 2 minutes. The exothermic nature of the acylation necessitates slow addition at 0°C to control the reaction rate and minimize the formation of byproducts.[\[2\]](#)[\[19\]](#)
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 5 minutes.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
- Monitor the reaction's progress via thin-layer chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.

3. Workup and Isolation:

- Upon completion, a white solid (isopropylammonium bromide, the salt byproduct) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.

- Combine the filtrate and the washings. Transfer the combined organic solution to a separatory funnel.
- Wash the organic layer sequentially with a dilute hydrochloric acid solution (to remove excess isopropylamine) and then with a saturated brine solution (to remove residual water).
[\[1\]](#)[\[22\]](#)
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification:

- Purify the crude residue by silica gel column chromatography to afford the final product, **2-bromo-N-isopropylacetamide**, as a white solid.[\[1\]](#) A typical reported yield for this procedure is approximately 71%.[\[1\]](#)[\[22\]](#)

Reaction Parameters and Optimization

The efficiency and success of this synthesis hinge on several key parameters, the rationale for which is explained below.

Parameter	Condition	Rationale
Temperature	0°C initially, then room temp	Controls the highly exothermic acylation reaction, preventing potential side reactions and ensuring safety. [2] [19]
Stoichiometry	1.2 : 1 (Isopropylamine : Bromoacetyl Bromide)	A slight excess of the amine ensures the complete conversion of the more expensive acyl bromide. [19] The excess also acts as a base to neutralize the HBr byproduct. [7]
Atmosphere	Inert (Nitrogen)	Bromoacetyl bromide reacts violently with water; an inert atmosphere prevents hydrolysis from atmospheric moisture. [2] [8] [19]
Solvent	Dichloromethane (DCM)	Provides good solubility for both the polar amine and the nonpolar acyl bromide, facilitating a homogenous reaction environment. [19]
Addition Rate	Slow, dropwise	Prevents a rapid temperature increase from the exothermic reaction and allows for better control.

Mechanism of Reaction

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-acylation of isopropylamine with bromoacetyl bromide.

Conclusion

The synthesis of **2-Bromo-N-isopropylacetamide** from bromoacetyl bromide and isopropylamine is a robust and efficient method, but one that demands rigorous attention to safety due to the hazardous nature of the reagents. By controlling key parameters such as temperature, stoichiometry, and atmosphere, researchers can reliably achieve high yields of this important chemical intermediate. The principles of nucleophilic acyl substitution detailed herein are fundamental and broadly applicable across organic synthesis, making a thorough understanding of this reaction valuable for professionals in drug development and chemical research.

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